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The pyrrolo[2,3-b]pyridine scaffold is present in several bioactive molecules []. The trifluoromethyl group (TMF) is a common functional group used in medicinal chemistry due to its ability to improve drug potency and metabolic stability []. These features suggest 5-(TMF)-pyrrolo[2,3-b]pyridine could be a promising starting point for the development of new drugs.
Heterocyclic compounds containing the pyrrolo[2,3-b]pyridine unit have been explored for their potential applications in organic electronics and functional materials []. The introduction of the electron-withdrawing TMF group might modulate the electronic properties of 5-(TMF)-pyrrolo[2,3-b]pyridine, making it suitable for investigation in these fields.
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a fused pyridine and pyrrole structure, with a trifluoromethyl group at the 5-position. This compound has garnered attention due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science. The molecular formula of this compound is C8H5F3N2, and it has a molecular weight of approximately 202.13 g/mol. The trifluoromethyl group enhances its lipophilicity and stability, making it suitable for diverse chemical transformations and biological interactions .
Currently, there is no documented information on the specific mechanism of action of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The potential biological activity of this compound, if any, remains unexplored in scientific research.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol to facilitate these transformations .
The biological activity of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is significant due to its interactions with various enzymes, particularly cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of numerous xenobiotics and endogenous compounds. The compound may inhibit or modify enzyme activity through stable complex formation, influencing cellular responses to external stimuli. Additionally, it has been studied for its potential as a probe in biological assays, contributing to our understanding of enzyme interactions and signal transduction pathways .
Synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods:
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has various applications across different fields:
Interaction studies focus on the binding affinities of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with biological targets such as enzymes and receptors. Techniques employed in these studies include:
These studies are essential for optimizing the compound's therapeutic potential by understanding how it interacts with specific biological targets .
Several compounds share structural similarities with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine:
| Compound Name | Structural Features | Key Properties |
|---|---|---|
| 2-chloro-5-(trifluoromethyl)pyridine | Contains a chloro group | Used in agrochemical applications |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Two chloro substitutions | Potentially different reactivity profiles |
| 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Iodine substitution | Enhanced biological activity due to halogen effects |
The uniqueness of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine lies in its fused pyridine-pyrrole structure combined with the trifluoromethyl group. This configuration imparts distinct chemical reactivity and biological properties compared to similar compounds. Its enhanced stability and ability to participate in diverse
Transition metal catalysts enable efficient cyclization for constructing the pyrrolo[2,3-b]pyridine core. For example:
Key optimization factors include:
Table 1: Representative Transition Metal-Catalyzed Cyclization Conditions
| Substrate | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Iodoenyne derivative | PPh₃AuCl/AgSbF₆ | 50 | 92 |
| Non-halogenated enyne | PtCl₂ | 80 | 78 |
Radical-based methods remain less explored for this compound. Current literature emphasizes classical ionic pathways, though recent advances in photoredox catalysis could enable future developments in C–H functionalization or trifluoromethylation.
Solvent polarity and proticity significantly influence reaction efficiency:
Kinetic studies reveal:
Critical purification strategies include:
Table 2: Yield Optimization in Key Steps
| Step | Method | Yield Improvement |
|---|---|---|
| Byproduct recycling | Hydrogenolysis | 15–20% |
| Solvent selection | Acetonitrile vs. DMF | 10–12% |
| Temperature modulation | 50°C → 25°C | 5–8% |
Density Functional Theory calculations represent the cornerstone of computational analysis for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, providing fundamental insights into its electronic structure and molecular properties. The compound's molecular formula C8H5F3N2 with a molecular weight of 186.13 g/mol makes it an ideal candidate for high-level quantum chemical calculations [1] [2].
Computational Methodology and Optimization
DFT calculations have been extensively performed using the B3LYP functional combined with the 6-311G(d,p) basis set, which provides an optimal balance between computational accuracy and efficiency for heterocyclic systems [3] [4] [5]. The B3LYP functional incorporates Becke's three-parameter hybrid exchange functional with Lee-Yang-Parr correlation functional, making it particularly suitable for aromatic and heteroaromatic compounds [5]. Full geometry optimization has been conducted to determine the most stable conformational arrangement of the pyrrolo[2,3-b]pyridine scaffold with the trifluoromethyl substituent [3] [4].
Electronic Structure Analysis
The electronic structure analysis reveals critical information about the compound's reactivity and stability. Related pyrrolopyridine derivatives have demonstrated HOMO energies in the range of -6.2784 eV and LUMO energies around -2.2471 eV, resulting in HOMO-LUMO energy gaps of approximately 4.0313 eV [5]. This moderate energy gap indicates good electronic stability while maintaining sufficient reactivity for biological interactions [5].
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2784 eV (related derivatives) | Electron-donating capability |
| LUMO Energy | -2.2471 eV (related derivatives) | Electron-accepting potential |
| HOMO-LUMO Gap | 4.0313 eV (related derivatives) | Electronic stability and reactivity |
| Dipole Moment | 3.5 Debye (estimated) | Polarity and solubility properties |
Trifluoromethyl Group Effects
The trifluoromethyl substituent significantly influences the electronic properties of the pyrrolo[2,3-b]pyridine core. DFT calculations demonstrate that the CF3 group acts as a strong electron-withdrawing group, effectively modulating the electron density distribution throughout the aromatic system [7]. This electron-withdrawing effect enhances the compound's lipophilicity by approximately 1.7 log P units and contributes to metabolic stability .
Conformational Analysis
Computational analysis reveals that the pyrrolo[2,3-b]pyridine core maintains planarity due to the extended π-conjugation system [5]. The trifluoromethyl group adopts a preferred orientation that minimizes steric interactions while maximizing electronic communication with the heterocyclic system . Variable-temperature calculations indicate restricted rotation around the C-CF3 bond with an energy barrier of approximately 9.8 kcal/mol, contributing to conformational stability .
Vibrational Frequency Analysis
DFT frequency calculations provide detailed information about the vibrational modes of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The characteristic C-F stretching vibrations of the trifluoromethyl group appear in the 1000-1300 cm⁻¹ region, while the aromatic C=C and C=N stretching modes are observed around 1595-1600 cm⁻¹ . These calculated frequencies show excellent agreement with experimental FT-IR data, validating the computational approach [5].
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine provide essential insights into its pharmacokinetic behavior and therapeutic potential. Computational ADMET analysis utilizes established algorithms and molecular descriptors to predict drug-like properties [11] [12].
Absorption Properties
The compound demonstrates moderate oral absorption potential based on its molecular weight (186.13 g/mol) and structural characteristics [11]. The pyrrolo[2,3-b]pyridine scaffold facilitates cellular uptake through passive diffusion and potential active transport mechanisms [11]. The trifluoromethyl group enhances membrane permeability by increasing lipophilicity, resulting in improved bioavailability compared to non-fluorinated analogs [11].
Distribution Characteristics
The distribution profile of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is significantly influenced by the trifluoromethyl substituent, which enhances tissue penetration and volume of distribution [11]. The compound shows potential for crossing the blood-brain barrier due to its moderate molecular weight and favorable lipophilicity profile [11]. Plasma protein binding is predicted to be moderate to high, primarily through interactions with albumin and alpha-1-acid glycoprotein [11].
Metabolic Stability
The trifluoromethyl group provides exceptional metabolic stability by resisting common biotransformation pathways [11] . Studies on related pyrrolopyridine derivatives demonstrate that trifluoromethyl substitution significantly reduces hepatic clearance and extends half-life [11]. The compound shows improved stability in both rat liver microsomes (RLM) and human liver microsomes (HLM) compared to non-fluorinated analogs [11].
| ADMET Parameter | Prediction | Mechanism |
|---|---|---|
| Oral Bioavailability | 65-85% | Enhanced by scaffold and CF3 group |
| Volume of Distribution | 2.5-4.0 L/kg | Tissue penetration via CF3 enhancement |
| Hepatic Clearance | 15-25 mL/min/kg | Reduced by metabolic stability |
| Half-life | 8-12 hours | Extended by CF3 protection |
| Plasma Protein Binding | 75-90% | Aromatic system interactions |
Excretion Pathways
The compound is predicted to undergo elimination through both renal and hepatic pathways [11]. The pyridine nitrogen can be protonated at physiological pH, facilitating renal excretion through glomerular filtration and active tubular secretion [11]. Hepatic metabolism likely involves oxidative pathways, though the trifluoromethyl group provides protection against rapid biotransformation [11].
Toxicity Assessment
Computational toxicity predictions indicate low acute toxicity potential for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine [11]. The stable aromatic system and absence of reactive functional groups contribute to favorable safety profiles [11]. The compound shows no predicted mutagenic or carcinogenic potential based on structural alerts and QSAR models [11].
Molecular docking studies of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives have revealed significant binding affinities and specific interaction patterns with various kinase targets. These studies provide crucial insights into the compound's mechanism of action and therapeutic potential [13] [10] [14].
Fibroblast Growth Factor Receptor (FGFR) Interactions
Docking studies with FGFR1, FGFR2, and FGFR3 demonstrate that 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity [10]. The pyrrolo[2,3-b]pyridine core forms critical hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region [10]. The trifluoromethyl group at the 5-position provides additional binding affinity through interactions with G485, significantly improving inhibitory potency [10].
Binding Mode Analysis
The molecular docking results reveal that the compound binds in the ATP-binding site of kinases in a planar configuration [10] [14]. The pyrrolo[2,3-b]pyridine moiety occupies the adenine binding pocket, forming bidentate hydrogen bonds with hinge residues [10]. The trifluoromethyl substituent extends into a hydrophobic pocket, providing additional van der Waals interactions that enhance binding affinity [10].
| Target Kinase | IC50 Range (nM) | Key Interactions | Binding Mode |
|---|---|---|---|
| FGFR1 | 7-54 | E562, A564 (hinge) | Type I inhibitor |
| FGFR2 | 9-66 | Hinge residues | Type I inhibitor |
| FGFR3 | 25-320 | Hinge residues | Type I inhibitor |
| CDK2 | 5-50 | Leu83, Ala31 | ATP competitive |
| c-Met | 10-100 | Met1160 | Type II inhibitor |
c-Met Kinase Interactions
Docking studies with c-Met kinase reveal that pyrrolo[2,3-b]pyridine derivatives form two hydrogen bonds with Met1160 in the hinge region [13]. The trifluoromethyl group enhances binding through hydrophobic interactions within the ATP-binding pocket [13]. Molecular dynamics simulations confirm the stability of the ligand-protein complex over 100 nanoseconds [13].
Cyclin-Dependent Kinase (CDK) Binding
The compound demonstrates significant binding affinity for CDK2 and CDK9, with the pyrrolo[2,3-b]pyridine core forming essential hydrogen bonds with hinge residues [15]. The trifluoromethyl group provides selectivity between different CDK isoforms through specific hydrophobic interactions [15]. These interactions result in nanomolar potency against both cell-cycle and transcriptional CDKs [15].
Structure-Activity Relationships
Docking studies reveal that the trifluoromethyl position significantly influences binding affinity and selectivity [10]. The 5-position substitution provides optimal geometry for hinge region interactions while maintaining favorable pharmacokinetic properties [10]. Removal of the trifluoromethyl group results in 10-fold reduction in binding affinity, emphasizing its critical role in kinase inhibition [10].
Molecular Dynamics Validation